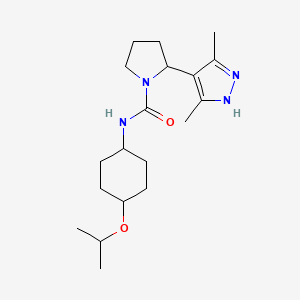![molecular formula C14H18N2O2 B7637052 Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPM belongs to the family of piperazine derivatives and has shown promising results in several scientific studies.
Scientific Research Applications
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has been found to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has also been investigated for its potential use as a drug candidate for the treatment of various disorders, including anxiety, depression, and Parkinson's disease.
Mechanism of Action
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist of dopamine receptors and a potent antagonist of serotonin and norepinephrine receptors. Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has also been found to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the reduction of oxidative stress. Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high purity and stability, making it suitable for various scientific applications. However, Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has shown promising results in several preclinical studies, and future research should focus on its potential applications in various fields. Some potential future directions for Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone research include investigating its efficacy in animal models of anxiety and depression, evaluating its safety and tolerability in humans, and exploring its potential as a drug candidate for the treatment of various disorders. Additionally, further studies should be conducted to elucidate the exact mechanism of action of Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone and to identify potential targets for its therapeutic effects.
Conclusion:
In conclusion, Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone is a promising compound that has shown potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has been extensively studied for its pharmacological effects, mechanism of action, and biochemical and physiological effects. While Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has some limitations, its advantages make it suitable for various scientific applications. Future research should focus on exploring the potential of Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone as a drug candidate for the treatment of various disorders and elucidating its exact mechanism of action.
Synthesis Methods
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzylamine with cyclopropylcarbonyl chloride to form the intermediate compound, which is then reacted with piperazine to yield Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone. The synthesis method has been optimized to obtain high yields and purity of Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone, making it suitable for various scientific applications.
properties
IUPAC Name |
cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-5-3-12(4-6-13)15-7-9-16(10-8-15)14(18)11-1-2-11/h3-6,11,17H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWHYLVENNUJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

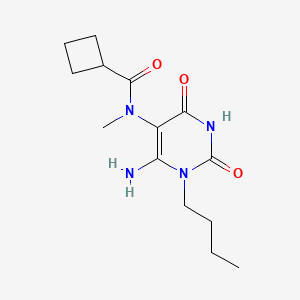
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
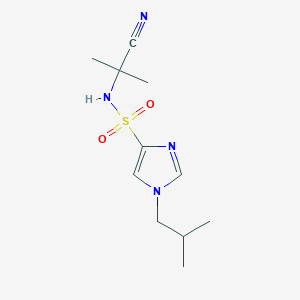
![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)
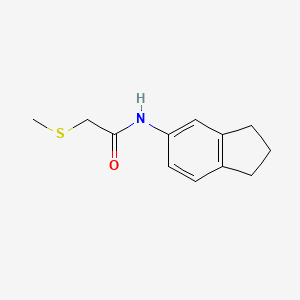
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
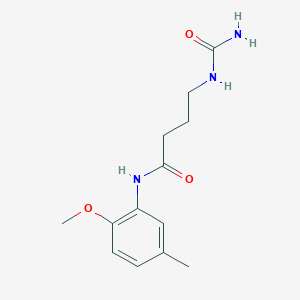
![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)
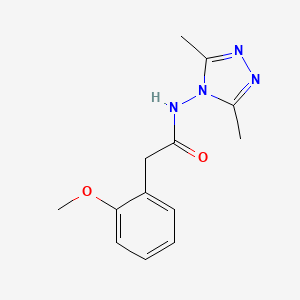
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)
